molecular formula C16H14ClN3O2 B1451069 Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate CAS No. 951624-03-6

Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Cat. No.: B1451069
CAS No.: 951624-03-6
M. Wt: 315.75 g/mol
InChI Key: XNMZGUQMOUNXTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate is a useful research compound. Its molecular formula is C16H14ClN3O2 and its molecular weight is 315.75 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate (CAS No. 951624-03-6) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.

  • Molecular Formula : C16H14ClN3O2
  • Molecular Weight : 315.75 g/mol
  • Synonyms : Ethyl 4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

1. Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations indicated significant inhibition against various pathogens.

CompoundMIC (µg/mL)MBC (µg/mL)Activity Type
4a0.220.25Bactericidal
5a0.300.35Bactericidal
7b0.200.22Bactericidal

These compounds were particularly effective against Staphylococcus aureus and Staphylococcus epidermidis, with inhibition zones indicating their potential as effective antimicrobial agents .

2. Anti-inflammatory Properties

This compound has been studied for its anti-inflammatory effects. Research indicates that it acts as a potent inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

CompoundIC50 (µg/mL)Reference Drug IC50 (µg/mL)
Test Compound54.65Diclofenac Sodium
Test Compound60.56Celecoxib

The compound's mechanism includes the inhibition of COX-2, which is associated with reduced inflammation and pain .

3. Anticancer Activity

Research has suggested that pyrazolo[3,4-b]pyridine derivatives exhibit anticancer properties by inhibiting various kinases and enzymes involved in cancer progression.

Target EnzymeInhibition Type
Cyclin-dependent kinaseInhibitor
Xanthine oxidaseInhibitor
TNF-alphaInhibitor

Studies have shown that these compounds can effectively inhibit tumor growth and induce apoptosis in cancer cell lines .

Case Study: Antimicrobial Efficacy

A study conducted on several pyrazole derivatives found that compound 7b exhibited the highest antimicrobial activity with an MIC value of 0.20μg/mL0.20\,\mu g/mL, showcasing its potential for further development as an antimicrobial agent .

Case Study: Anti-inflammatory Mechanism

In a comparative study of anti-inflammatory agents, this compound was shown to significantly reduce edema in animal models when compared to standard treatments like diclofenac .

Properties

IUPAC Name

ethyl 4-chloro-1-(3-methylphenyl)pyrazolo[3,4-b]pyridine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O2/c1-3-22-16(21)13-8-18-15-12(14(13)17)9-19-20(15)11-6-4-5-10(2)7-11/h4-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMZGUQMOUNXTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1Cl)C=NN2C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Reactant of Route 3
Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Reactant of Route 4
Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-chloro-1-M-tolyl-1H-pyrazolo[3,4-B]pyridine-5-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.